1,3-Diethynyl-5-methylbenzene
Description
1,3-Diethynyl-5-methylbenzene is a benzene derivative featuring two ethynyl (–C≡CH) groups at the 1- and 3-positions and a methyl (–CH₃) group at the 5-position. The ethynyl groups confer unique electronic and steric properties to the molecule, including strong electron-withdrawing effects due to their sp-hybridized carbons. This compound is of interest in materials science and catalysis, as ethynyl groups can act as ligands in metal-organic frameworks (MOFs) or facilitate cross-coupling reactions.
Properties
CAS No. |
165047-95-0 |
|---|---|
Molecular Formula |
C11H8 |
Molecular Weight |
140.185 |
IUPAC Name |
1,3-diethynyl-5-methylbenzene |
InChI |
InChI=1S/C11H8/c1-4-10-6-9(3)7-11(5-2)8-10/h1-2,6-8H,3H3 |
InChI Key |
TYNKSNSSWJVOBT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C#C)C#C |
Synonyms |
Benzene, 1,3-diethynyl-5-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,3-Diethynyl-5-methylbenzene with structurally related benzene derivatives, focusing on substituent effects, reactivity, and applications. Key compounds from the evidence are referenced to infer trends.
Table 1: Substituent Effects and Properties of Analogous Compounds
Key Comparisons:
Electronic Effects: The ethynyl groups in 1,3-Diethynyl-5-methylbenzene are electron-withdrawing, contrasting with electron-donating groups like –OCH₃ or –CH₂CH₂OH in other compounds. This difference would polarize the benzene ring, enhancing electrophilic substitution at activated positions. In 3,5-Dihydroxyethylbenzene, hydroxyl groups (–OH) are strongly donating but lead to reduced acidity compared to phenolic analogs, as seen in its lack of reaction with FeCl₃ .
Synthetic Utility :
- Ethynyl groups may serve as directing groups in catalysis, similar to the N,O-bidentate group in ’s compound, which facilitates C–H bond activation .
- Methoxy and methylthio substituents in ’s compound demonstrate how steric and electronic effects influence stability, a consideration for designing derivatives of the target compound .
Research Findings and Limitations
- Safety Considerations : The methylthio group in ’s compound necessitates stringent safety protocols ; ethynyl groups may pose similar risks due to their high reactivity.
- Data Gaps : Direct experimental data (e.g., NMR, XRD) for 1,3-Diethynyl-5-methylbenzene are absent in the evidence, limiting quantitative comparisons.
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